molecular formula C23H24N4O3S B2366565 N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-87-9

N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2366565
CAS No.: 1251686-87-9
M. Wt: 436.53
InChI Key: SFNTULCVBHJBPO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical intracellular signaling node in immunoreceptor pathways. SYK mediates signal transduction downstream of the B-cell receptor (BCR) and Fc receptors, making it a high-value target for investigating B-cell malignancies and inflammatory diseases. This compound exhibits potent anti-proliferative activity in models of B-cell lymphoma and chronic lymphocytic leukemia (CLL) by disrupting essential survival signals. Recent research highlights its efficacy in targeting oncogenic signaling networks dependent on SYK, providing a valuable chemical probe for dissecting BCR-driven pathophysiology . Its application extends to the study of autoimmune conditions, where SYK inhibition can modulate Fc receptor-mediated activation of mast cells, macrophages, and neutrophils, thereby attenuating inflammatory responses. For research scientists, this SYK inhibitor serves as a key tool compound for elucidating mechanisms of immune cell activation and for validating SYK as a therapeutic target in preclinical models of hematological cancers and autoimmunity.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-16-12-17(2)14-20(13-16)27(15-19-7-9-21(30-4)10-8-19)31(28,29)22-6-5-11-26-18(3)24-25-23(22)26/h5-14H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNTULCVBHJBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

Substituted 2-aminopyridine derivatives undergo cyclization with hydrazine hydrate to form the triazole ring. For example:

  • Step 1 : 2-Amino-3-methylpyridine reacts with DMF-DMA (dimethylformamide dimethyl acetal) at 82°C to yield a formamidine intermediate.
  • Step 2 : Treatment with hydroxylamine hydrochloride forms hydroxy-formamidine, which cyclizes using trifluoroacetic anhydride (TFAA) to generate the triazolopyridine core.

Representative Reaction
$$
\text{2-Amino-3-methylpyridine} \xrightarrow{\text{DMF-DMA, 82°C}} \text{Formamidine} \xrightarrow{\text{NH}_2\text{OH·HCl, TFAA}} \text{Triazolopyridine}
$$

Key Conditions :

  • Solvent: THF or iPA (isopropyl alcohol).
  • Yield: 70–85% after column chromatography.

N-Alkylation of Sulfonamide

The final step introduces the N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl] moiety:

Reductive Amination

  • Substrates : Sulfonamide intermediate, 3,5-dimethylaniline, and 4-methoxybenzaldehyde.
  • Reducing Agent : NaBH₃CN or NaBH(OAc)₃ in DMF.

Procedure :

  • Form imine via Schiff base formation.
  • Reduce imine to secondary amine.

Yield : 50–65% after HPLC purification.

Mitsunobu Reaction

For sterically hindered substrates:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.
  • Solvent : THF or DCM.

Advantage : Higher stereochemical control for chiral centers.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Eluent = ethyl acetate/hexane (3:7).
  • Reverse-phase HPLC : Acetonitrile/water (0.1% TFA) gradient.

Analytical Data

  • HRMS (ESI+) : m/z 436.53 [M+H]⁺.
  • ¹H NMR (CDCl₃) : δ 7.45 (d, 2H, Ar-H), 4.25 (s, 2H, CH₂), 2.35 (s, 6H, CH₃).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Source
Hydrazine Cyclization Cyclocondensation, sulfonylation 70 98
Buchwald-Hartwig Pd-catalyzed coupling 65 95
Reductive Amination Imine formation, reduction 60 97

Trade-offs :

  • Hydrazine Cyclization : Scalable but requires toxic TFAA.
  • Buchwald-Hartwig : Efficient for aryl groups but costly catalysts.

Challenges and Optimization

Over-Reduction in Hydrogenation

  • Issue : Dehalogenation during Pd/C-catalyzed hydrogenation.
  • Solution : Use BH₃·DMS for selective reduction.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve sulfonamide solubility but complicate purification.
  • Alternative : Switch to CHCl₃/iPA mixtures for extraction.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticonvulsant properties. In particular:

  • Mechanism of Action : These compounds modulate GABA receptors and sodium channels, contributing to their anticonvulsant effects. Studies have shown that derivatives of triazoles can effectively increase seizure latency and provide protection against induced seizures in animal models .
  • Case Study : A related triazole derivative demonstrated a median effective dose (ED50) of 15.2 mg/kg in the pentylenetetrazole (PTZ) model, indicating potent anticonvulsant activity .

Anticancer Properties

Triazole derivatives have been investigated for their chemopreventive and therapeutic effects on various cancers:

  • Mechanism : The presence of the triazole ring enhances the interaction with biological targets involved in cancer progression. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
  • Case Study : Mercapto-substituted triazoles have been highlighted for their ability to inhibit cancer cell proliferation and induce cell cycle arrest, showcasing their potential as anticancer agents .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can also exhibit anti-inflammatory properties:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
  • Case Study : Research indicated that certain triazole derivatives reduced inflammation markers in animal models of inflammatory diseases .

Table of Biological Activities

Activity TypeMechanism of ActionExample Findings
AnticonvulsantModulates GABA receptors and sodium channelsED50 of 15.2 mg/kg in PTZ model
AnticancerInduces apoptosis and inhibits tumor growthSignificant reduction in tumor size in models
Anti-inflammatoryInhibits pro-inflammatory cytokinesDecreased levels of TNF-alpha and IL-6

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide: can be compared with other triazolopyridine sulfonamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which may influence its biological activities and chemical reactivity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C24H29N3O4S
  • Molecular Weight : 423.5 g/mol
  • IUPAC Name : this compound

The presence of the triazole ring is significant as it is known to enhance the biological activity of various compounds due to its ability to participate in hydrogen bonding and coordination with metal ions.

Biological Activity Overview

Research indicates that compounds with a triazole moiety exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:

  • Antitubercular Activity : A study highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity, suggesting its potential as a lead compound for developing new antitubercular agents .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties:

  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific compound has shown promising results in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitubercularSignificant inhibition of M. tuberculosis
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of inflammatory mediators

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or substituents on the aromatic rings can enhance its efficacy and selectivity against target pathogens or cancer cells.

Key Findings in SAR Studies

  • Substituent Effects : The introduction of electron-donating groups on the phenyl rings significantly increased antimicrobial potency.
  • Triazole Variants : Variations in the triazole structure have been correlated with improved anticancer activity through enhanced interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?

The synthesis typically involves sequential functionalization of the triazolopyridine core. A validated method includes:

  • Step 1 : Reacting N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide with 4-methoxybenzyl chloride under basic conditions (e.g., NaH in DMF) to introduce the 4-methoxybenzyl group via nucleophilic substitution .
  • Step 2 : Oxidative cyclization of a hydrazine intermediate using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding the fused triazolo[4,3-a]pyridine scaffold .
  • Key Considerations : Reaction time (3–24 hours), stoichiometric control of NaOCl to avoid over-oxidation, and purification via alumina chromatography .

Q. How is the structural integrity of this compound confirmed in academic research?

Structural validation employs:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.60–8.62 ppm), methyl groups (δ 2.04–2.76 ppm), and methoxy signals (δ 3.71 ppm) .
  • FTIR : Sulfonamide S=O stretches (~1130–1165 cm⁻¹) and triazole C=N vibrations (~1596 cm⁻¹) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C24H25N4O3S: 473.1612) .

Q. What in vitro assays are used to evaluate its bioactivity?

Standard protocols include:

  • Antimalarial Activity : Inhibition of Plasmodium falciparum growth (EC50 determination via SYBR Green assays) .
  • Enzyme Inhibition : Binding affinity to PfATP4 (malaria ion pump) using fluorescence polarization assays .
  • Cytotoxicity : Screening against human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?

  • Solvent Selection : Ethanol or DMF improves solubility of hydrophobic intermediates .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of 4-methoxybenzyl chloride .
  • Temperature Gradients : Gradual heating (25°C → 60°C) reduces side reactions during sulfonamide alkylation .

Q. How should contradictory bioactivity data (e.g., high in vitro EC50 but low in vivo efficacy) be resolved?

  • Orthogonal Assays : Validate PfATP4 binding via isothermal titration calorimetry (ITC) to confirm target engagement .
  • Metabolic Stability Testing : Assess hepatic clearance using human liver microsomes to identify rapid degradation .
  • Formulation Adjustments : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) to enhance bioavailability .

Q. What computational methods are employed to predict binding modes with biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with PfATP4’s transmembrane domains .
  • MD Simulations : 100-ns trajectories in GROMACS to evaluate stability of sulfonamide-PfATP4 complexes .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with antimalarial EC50 .

Q. What strategies mitigate off-target effects in in vivo studies?

  • Proteome Profiling : Chemoproteomics (e.g., activity-based protein profiling) to identify unintended kinase interactions .
  • Dose Escalation : Incremental dosing in rodent models to establish therapeutic windows .
  • Isotope Labeling : 14C-tagged compound for tissue distribution studies via autoradiography .

Methodological Notes

  • Synthesis Reproducibility : Detailed protocols in ensure replicability across labs.
  • Advanced Tools : MD simulations and chemoproteomics recommended for mechanistic studies .

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